Cerium dioxide

概要

説明

It is one of the most important commercial applications of the rare earth element cerium and a significant product of lanthanide mining . Cerium dioxide is a pale yellow-white powder that adopts a fluorite crystal structure, making it a key material in various industrial and scientific applications .

科学的研究の応用

Cerium dioxide has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of cerium dioxide is primarily based on its ability to switch between the Ce³⁺ and Ce⁴⁺ oxidation states. This redox activity allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress . In antibacterial applications, this compound nanoparticles generate reactive oxygen species that damage bacterial cell walls and inhibit their growth .

Safety and Hazards

将来の方向性

Cerium Dioxide is emerging as a unique material, holding great promise for future market breakthroughs. It is being used in a wide range of catalytic applications, such as fuel cells, reforming processes, photocatalysis, water-gas shift reaction, thermochemical water splitting, and organic reactions .

生化学分析

Biochemical Properties

Cerium dioxide nanoparticles have been found to exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties make this compound a potential future candidate for various biochemical reactions. This compound nanoparticles interact with various enzymes, proteins, and other biomolecules. For instance, they have been explored for their potential in antiviral applications, including as inhibitors of viral enzymes .

Cellular Effects

This compound nanoparticles have shown promise as catalytic antioxidants in cell culture models . They have the potential to positively impact biological processes, including inflammatory responses and cell proliferation . The reactivity at the surface of these nanoparticles poses challenges for their biological utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its unique ability to switch between different oxidation states (Ce3+ and Ce4+), which allows it to act as a potent antioxidant . This redox capability enables this compound to scavenge free radicals and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific temporal effects can vary depending on the experimental conditions, this compound nanoparticles generally exhibit stability and do not degrade easily .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound nanoparticles have shown to reduce inflammation and treat ulcerative colitis in animal models .

Metabolic Pathways

This compound nanoparticles can influence various metabolic pathways. They have been found to mitigate the reactive oxygen species levels and modulate gene expression of metabolic pathways, especially glycolytic and pentose phosphate pathways .

Transport and Distribution

This compound nanoparticles can be transported and distributed within cells and tissues. The transport and distribution of this compound are influenced by its surface charge . For instance, positively charged this compound remains mainly bound to the epidermis of the root with little present in the apoplast or cytoplasm .

Subcellular Localization

The subcellular localization of this compound can vary depending on the nanoparticle’s surface charge . For example, negatively charged this compound is found in the cytoplasm throughout the root cross section . The subcellular localization of this compound plays a critical role in its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: Cerium dioxide can be synthesized through various methods, including sol-gel, hydrothermal, and co-precipitation techniques. For instance, the sol-gel method involves the hydrolysis and polycondensation of cerium precursors, such as cerium (III) chloride heptahydrate, in the presence of a base like ammonia . The hydrothermal method involves treating the sol-gel-derived precursors under high temperature and pressure to form nanostructured this compound .

Industrial Production Methods: Industrial production of this compound typically involves the calcination of cerium oxalate or cerium hydroxide. This process involves heating the cerium compounds at high temperatures to produce this compound . Another method includes the internal gelation process, which produces this compound microspheres by optimizing cerium feed solution parameters and subsequent washing, drying, and sintering steps .

化学反応の分析

Types of Reactions: Cerium dioxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. It is known for its oxygen storage capacity, which allows it to release oxygen under reducing conditions and store oxygen by filling oxygen vacancies under oxidizing conditions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, carbon monoxide, and various hydrocarbons. These reactions often occur under high temperatures and controlled atmospheres to facilitate the redox processes .

Major Products: The major products formed from reactions involving this compound include reduced cerium compounds (such as cerium (III) oxide) and various oxidized products depending on the reactants used .

類似化合物との比較

Cerium dioxide is often compared with other metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), due to its similar catalytic and photocatalytic properties. this compound’s unique ability to switch between oxidation states and its high oxygen storage capacity make it particularly effective in applications requiring redox reactions .

Similar Compounds:

- Titanium dioxide (TiO₂)

- Zinc oxide (ZnO)

- Iron oxide (Fe₂O₃)

- Manganese dioxide (MnO₂)

This compound stands out due to its reversible redox properties and high stability under various environmental conditions .

特性

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

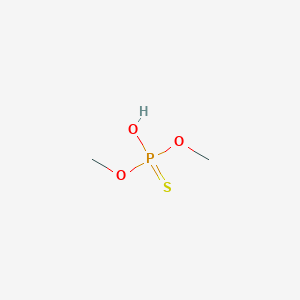

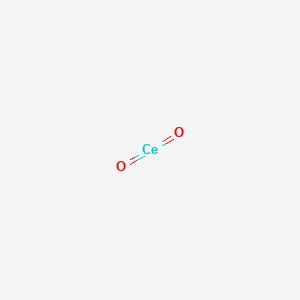

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)